molecular formula C8H8N4 B101984 5-Benzyl-1H-tetrazole CAS No. 18489-25-3

5-Benzyl-1H-tetrazole

Cat. No. B101984
CAS RN: 18489-25-3
M. Wt: 160.18 g/mol
InChI Key: HHDRWGJJZGJSGZ-UHFFFAOYSA-N
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Description

5-Benzyl-1H-tetrazole is an organic compound used as an activator in the synthesis of oligonucleotides . It has a molecular formula of C8H8N4 and an average mass of 160.176 Da .


Synthesis Analysis

The synthesis of tetrazole derivatives, including 5-Benzyl-1H-tetrazole, has been a topic of interest in medicinal chemistry . A typical procedure for the preparation of 5-substituted 1H-tetrazoles involves the reaction of a nitrile with an azide . The most direct and convenient route to 5-substituted-1H-tetrazoles is [2+3]-cycloaddition between a nitrile and an azide .


Molecular Structure Analysis

5-Benzyl-1H-tetrazole is a crystalline light yellow powder . It has a molecular weight of 160.18 . The tetrazole ring is a five-membered aza compound with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds .


Chemical Reactions Analysis

The pyrolysis process of tetrazoles, including 5-Benzyl-1H-tetrazole, is likely to begin with a ring-opening reaction of the tetrazole ring .


Physical And Chemical Properties Analysis

5-Benzyl-1H-tetrazole is a white to almost white powder or crystal . It has a melting point of 123.0 to 127.0 °C . It is soluble in water and acetonitrile .

Scientific Research Applications

Click Chemistry Synthesis

5-Benzyl-1H-tetrazole: is utilized in click chemistry to create diverse molecular structures efficiently. This compound participates in 1,3-dipolar cycloaddition reactions, which are cornerstone reactions in click chemistry due to their high yield and specificity . The process is often carried out under mild conditions, making it suitable for synthesizing complex molecules for pharmaceuticals and material science.

Pharmaceutical Applications

In medicinal chemistry, 5-Benzyl-1H-tetrazole serves as a bioisostere for carboxylic acids. Its incorporation into drug molecules can improve metabolic stability and bioavailability. For instance, it’s used in the synthesis of antihypertensive drugs like Losartan and Valsartan, which feature a tetrazole ring to mimic the function of carboxylic acids .

Agrochemical Development

The tetrazole moiety is significant in developing agrochemicals due to its structural similarity to natural compounds5-Benzyl-1H-tetrazole can be a precursor in synthesizing herbicides and pesticides, offering potential improvements in selectivity and environmental compatibility .

Material Science

In material science, 5-Benzyl-1H-tetrazole is explored for creating new materials with unique properties, such as enhanced thermal stability or specific reactivity. Its ability to form stable metallic compounds and molecular complexes is particularly valuable in designing advanced materials .

Oligonucleotide Synthesis

This compound is widely employed in oligonucleotide synthesis as an acidic activator. It reacts with the phosphoramidite group to form a highly reactive intermediate, which is crucial in the automated synthesis of DNA and RNA sequences .

Coordination Chemistry

5-Benzyl-1H-tetrazole: acts as a ligand in coordination chemistry, forming complexes with various metals. These complexes are studied for their potential applications in catalysis, magnetic materials, and as sensors due to the tetrazole’s ability to stabilize the negative charge through delocalization .

Safety And Hazards

5-Benzyl-1H-tetrazole should be handled with care. It is recommended to avoid dust formation, ingestion, and inhalation. Personal protective equipment should be used as required .

Future Directions

5-Benzyl-1H-tetrazole has been used as an efficient, metal-free, heterogeneous catalyst for the click synthesis of 5-benzyl and 5-aryl-1H-tetrazoles . It is also being studied for its potential use in the prevention of bronze archaeological and artistic objects corrosion .

properties

IUPAC Name

5-benzyl-2H-tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4/c1-2-4-7(5-3-1)6-8-9-11-12-10-8/h1-5H,6H2,(H,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHDRWGJJZGJSGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NNN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30279040
Record name 5-Benzyl-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30279040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Benzyl-1H-tetrazole

CAS RN

18489-25-3
Record name 18489-25-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11121
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Benzyl-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30279040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes the porous structure of the ZnO microtubes advantageous for catalysis?

A: The high surface area of the porous ZnO microtubes (58 m2 g-1) is highlighted as a key factor contributing to their excellent catalytic properties. [] A larger surface area generally provides more active sites for the reactants to interact with the catalyst, potentially leading to faster reaction rates and higher yields.

Q2: Are there any details about the reaction mechanism for the synthesis of 5-benzyl-1H-tetrazole using porous ZnO microtubes as a catalyst?

A2: Unfortunately, the provided abstracts do not delve into the specific reaction mechanism. Further research into publications focusing on the synthesis of 5-benzyl-1H-tetrazole, particularly those utilizing ZnO-based catalysts, would be necessary to understand the mechanistic aspects of this reaction. Exploring similar reactions involving heterogeneous catalysts and tetrazole formation could provide valuable insights.

Q3: Besides catalytic activity, are there other advantages of using porous ZnO microtubes for 5-benzyl-1H-tetrazole synthesis?

A: The research highlights the cost-effectiveness of synthesizing these microtubes from bulk ZnO. [] This aspect, combined with their high catalytic activity, makes them potentially attractive for industrial applications. Further investigation into the reusability and long-term stability of these catalysts would be essential to assess their practical viability for large-scale synthesis.

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